1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol
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Overview
Description
1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol is a complex organic compound that features a unique structure combining a fluorobenzyl group, a benzoimidazole moiety, and a pyrrolidin-3-ol group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzoimidazole oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoimidazole derivatives and fluorobenzyl-containing molecules. Examples are:
- 1-(3-fluorobenzyl)-4-(1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine
- 2-(3-fluorophenyl)ethan-1-ol .
Uniqueness
What sets 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18FN3O |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C18H18FN3O/c19-14-5-3-4-13(10-14)11-22-17-7-2-1-6-16(17)20-18(22)21-9-8-15(23)12-21/h1-7,10,15,23H,8-9,11-12H2 |
InChI Key |
BBUBERKYDYSJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F |
Origin of Product |
United States |
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